3,5-diiodo-2-methoxybenzaldehyde 1H-tetraazol-5-ylhydrazone
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Overview
Description
3,5-diiodo-2-methoxybenzaldehyde 1H-tetraazol-5-ylhydrazone is a complex organic compound characterized by the presence of iodine atoms, a methoxy group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diiodo-2-methoxybenzaldehyde 1H-tetraazol-5-ylhydrazone typically involves the condensation of 3,5-diiodo-2-methoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the hydrazone intermediate. Subsequent cyclization of the hydrazone intermediate leads to the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-diiodo-2-methoxybenzaldehyde 1H-tetraazol-5-ylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution can result in various substituted tetrazoles.
Scientific Research Applications
3,5-diiodo-2-methoxybenzaldehyde 1H-tetraazol-5-ylhydrazone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-diiodo-2-methoxybenzaldehyde 1H-tetraazol-5-ylhydrazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Diiodo-2-methoxyphenylboronic acid
- 2-(3,5-diiodo-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one
- 5-(3,5-diiodo-2-methoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone
Uniqueness
3,5-diiodo-2-methoxybenzaldehyde 1H-tetraazol-5-ylhydrazone is unique due to its specific structural features, such as the presence of both iodine atoms and a tetrazole ring
Properties
Molecular Formula |
C9H8I2N6O |
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Molecular Weight |
470.01g/mol |
IUPAC Name |
N-[(Z)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C9H8I2N6O/c1-18-8-5(2-6(10)3-7(8)11)4-12-13-9-14-16-17-15-9/h2-4H,1H3,(H2,13,14,15,16,17)/b12-4- |
InChI Key |
QYZDAOHUFSJMDS-QCDXTXTGSA-N |
SMILES |
COC1=C(C=C(C=C1I)I)C=NNC2=NNN=N2 |
Isomeric SMILES |
COC1=C(C=C(C=C1I)I)/C=N\NC2=NNN=N2 |
Canonical SMILES |
COC1=C(C=C(C=C1I)I)C=NNC2=NNN=N2 |
Origin of Product |
United States |
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